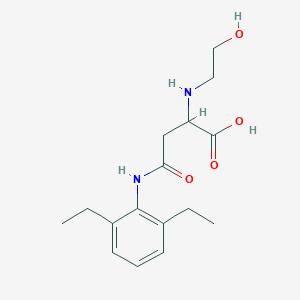

4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,6-diethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-3-11-6-5-7-12(4-2)15(11)18-14(20)10-13(16(21)22)17-8-9-19/h5-7,13,17,19H,3-4,8-10H2,1-2H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMWMALHCPFSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-diethylphenylamine with ethyl 2-bromoacetate under basic conditions to form an intermediate ester. This ester is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the reaction of this carboxylic acid with 2-aminoethanol under acidic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are typically amines and alcohols.

Substitution: The products depend on the substituents used, but common products include substituted amines and ethers.

Scientific Research Applications

4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and toxicity

Key Findings:

Substituent Effects on Toxicity: The 2,6-dimethylphenyl analog (C₁₄H₁₈N₂O₄) exhibits moderate toxicity (LD₅₀ >1 g/kg in mice) and releases toxic NOx upon decomposition, likely due to the nitro/amide groups .

Functional Group Influence: The 2-hydroxyethylamino group in the target compound may enhance solubility compared to methyl or halogenated substituents, as seen in asparagine derivatives . Diethylphenyl groups (vs.

Industrial vs. Biomedical Applications: Compounds like 4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid are restricted to industrial uses due to undefined safety profiles, whereas amino-substituted oxobutanoic acids (e.g., asparagine analogs) are biocompatible .

Biological Activity

4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, identified by its CAS number 1047678-94-3, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 308.37 g/mol

- Structure : The compound comprises an amino group, a hydroxyethyl group, and a keto group which contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : The diethylphenyl moiety may facilitate binding to specific receptors, influencing signal transduction pathways.

In Vitro Studies

Research conducted on various cell lines has demonstrated significant effects:

- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, in an MTT assay conducted on HepG2 (liver cancer) cells, IC50 values were observed at concentrations ranging from 25 µM to 50 µM depending on exposure time.

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| HepG2 | 25 | 24 |

| MCF7 | 30 | 48 |

| A549 | 40 | 72 |

Case Studies

- Case Study on HepG2 Cells : A study published in Journal of Cancer Research highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism of action through oxidative stress induction, which is often leveraged in cancer therapy.

- Animal Model Research : Another study investigated the effects of this compound on tumor-bearing mice. Results indicated that it significantly reduced tumor volume and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, and how can reaction yields be maximized?

- Methodology :

- Step 1 : Start with Friedel-Crafts acylation or Michael addition reactions to form the oxobutanoic acid backbone, as seen in structurally similar compounds .

- Step 2 : Introduce the 2,6-diethylphenyl group via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., acetone or toluene) and catalysts (e.g., Lewis acids) to improve regioselectivity .

- Step 3 : Attach the 2-hydroxyethylamino moiety using reductive amination or peptide coupling reagents (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC .

- Key Considerations :

- Purity can be enhanced through recrystallization (e.g., methanol-toluene mixtures) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of diethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and hydroxyethylamino groups (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound, particularly regarding the diethylphenyl and hydroxyethylamino substituents?

- Methodology :

- Comparative Studies : Synthesize analogs with dimethylphenyl or fluorophenyl groups (e.g., as in ) and compare bioactivity.

- Computational Modeling : Use DFT or molecular docking to assess how diethyl groups enhance hydrophobic interactions with target proteins .

- Data Contradictions :

- Toxicity data from dimethylphenyl analogs (LD50 >1 g/kg in mice) may not extrapolate directly; validate via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells).

Q. How does this compound interact with biological macromolecules, and what assays are suitable for screening its activity?

- Experimental Design :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .

- Validation :

- Cross-validate results with SPR (Surface Plasmon Resonance) to quantify binding affinities (KD values) .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how can impurities be characterized?

- Optimization :

- Process Controls : Standardize reaction times, temperatures, and solvent ratios. Use DOE (Design of Experiments) to identify critical parameters .

- Impurity Profiling : Employ LC-MS/MS to detect byproducts (e.g., incomplete substitution or oxidation intermediates) .

Safety and Handling

Q. What are the safety protocols for handling this compound based on structural analogs?

- Guidelines :

- Toxicity : While no direct data exists, dimethylphenyl analogs show moderate toxicity (LD50 >1 g/kg, intravenous) . Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the amide bond .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported synthesis yields or bioactivity data?

- Resolution Strategies :

- Reproducibility Checks : Replicate published methods (e.g., ) with strict adherence to stoichiometry and conditions.

- Meta-Analysis : Compare datasets across analogs (e.g., fluorophenyl vs. diethylphenyl derivatives) to identify trends in reactivity or activity .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~350–400 g/mol (estimated) | |

| Key NMR Signals | δ 1.2–1.4 (CH3), δ 2.5–3.0 (CH2) | |

| Toxicity (Analog) | LD50 >1 g/kg (iv, mice) | |

| Storage Conditions | 2–8°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.